1-[4-(4-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(4-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperazine and piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by their functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Catalysts such as iron, nickel, and ruthenium may be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons .
Scientific Research Applications
1-[4-(4-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound may interact with serotonin, dopamine, and norepinephrine receptors, similar to other antidepressant molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: Used in the synthesis of various pharmaceutical compounds.
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Another compound with potential medicinal applications.
Uniqueness
1-[4-(4-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of piperazine and piperidine moieties, which may confer distinct pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
1-[4-[4-[3-[(4-fluorophenyl)methoxy]phenyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O3/c1-2-25(31)29-12-10-21(11-13-29)26(32)30-16-14-28(15-17-30)23-4-3-5-24(18-23)33-19-20-6-8-22(27)9-7-20/h2-9,18,21H,1,10-17,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTTUJCGOONSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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